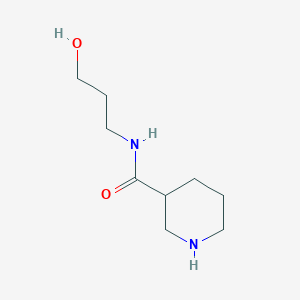

N-(3-Hydroxypropyl)piperidine-3-carboxamide

Vue d'ensemble

Description

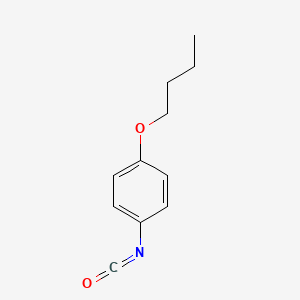

“N-(3-Hydroxypropyl)piperidine-3-carboxamide” is a compound with the molecular formula C9H18N2O212. It has gained attention in the scientific community due to its potential applications in various fields of research and industry2.

Synthesis Analysis

While specific synthesis methods for “N-(3-Hydroxypropyl)piperidine-3-carboxamide” are not readily available, piperidine derivatives have been synthesized through intra- and intermolecular reactions leading to the formation of various piperidine derivatives3. The presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives4.

Molecular Structure Analysis

The molecular structure of “N-(3-Hydroxypropyl)piperidine-3-carboxamide” consists of a six-membered heterocyclic ring including one nitrogen atom and five carbon atoms in the sp3-hybridized state12.

Chemical Reactions Analysis

Specific chemical reactions involving “N-(3-Hydroxypropyl)piperidine-3-carboxamide” are not readily available. However, piperidine derivatives have been involved in various chemical reactions, including hydrogenation, cyclization, cycloaddition, annulation, and amination3.Physical And Chemical Properties Analysis

“N-(3-Hydroxypropyl)piperidine-3-carboxamide” has a molecular weight of 186.25 g/mol12. More specific physical and chemical properties are not readily available.Applications De Recherche Scientifique

HIV-1 Reverse Transcriptase Inhibitors

Piperidine analogs, specifically in the context of piperidine-4-yl-aminopyrimidines, have been investigated for their potent activity against HIV-1 as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Compounds within this class, including 3-carboxamides, demonstrate significant potency against both wild-type HIV-1 and a range of NNRTI-resistant mutant viruses, suggesting potential therapeutic applications of similar structures in antiviral research (Guozhi Tang et al., 2010).

PCSK9 mRNA Translation Inhibitors

N-(Piperidin-3-yl)-N-(pyridin-2-yl)piperidine/piperazine-1-carboxamides have been identified as small molecule inhibitors of PCSK9 mRNA translation. Analogues such as 4d and 4g from this chemical series exhibited improved potency, ADME (Absorption, Distribution, Metabolism, and Excretion) properties, and in vitro safety profiles, highlighting the potential of piperidine derivatives in modulating lipid metabolism and cardiovascular health (Allyn T. Londregan et al., 2018).

Modulation of Pharmacologically Relevant Properties

The study of partially fluorinated N-alkyl-substituted piperidine-2-carboxamides, closely related to the core structure of interest, reveals the impact of fluorine substitution on pharmacological properties such as basicity, lipophilicity, and aqueous solubility. These findings suggest that subtle modifications in the piperidine scaffold can significantly alter the pharmacokinetic and pharmacodynamic profiles of these compounds, potentially enhancing their therapeutic utility (Raffael Vorberg et al., 2016).

Skeletal Muscle Sodium Channel Blockers

Conformationally restricted analogues of tocainide, including 1-benzyl-N-(2,6-dimethylphenyl)piperidine-3-carboxamide, have been designed as potent voltage-gated skeletal muscle sodium channel blockers. These compounds demonstrate a significant increase in both potency and use-dependent block, indicating the potential for similar piperidine derivatives in the development of treatments for conditions such as myotonia and possibly other neuromuscular disorders (A. Catalano et al., 2008).

Safety And Hazards

Orientations Futures

Piperidine derivatives, including “N-(3-Hydroxypropyl)piperidine-3-carboxamide”, have significant potential in the field of drug discovery34. They are present in more than twenty classes of pharmaceuticals, as well as alkaloids3. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry3.

Please note that this information is based on the available literature and may not be fully comprehensive. For more detailed information, please refer to the original sources or consult with a professional in the field.

Propriétés

IUPAC Name |

N-(3-hydroxypropyl)piperidine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2O2/c12-6-2-5-11-9(13)8-3-1-4-10-7-8/h8,10,12H,1-7H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAFLYGPOCOJZEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C(=O)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70377695 | |

| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Hydroxypropyl)piperidine-3-carboxamide | |

CAS RN |

496057-59-1 | |

| Record name | N-(3-Hydroxypropyl)-3-piperidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496057-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Hydroxypropyl)piperidine-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70377695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 496057-59-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-Chlorobenzyl)oxy]-2-methylpyridin-4-ol](/img/structure/B1350069.png)

![2-[(4-Chlorophenyl)Sulfanyl]-2-Methylpropanal](/img/structure/B1350107.png)

![Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate](/img/structure/B1350117.png)

![2-(3,5-Dimethylpiperidin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B1350132.png)

![1-(Pyridin-4-yl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B1350135.png)